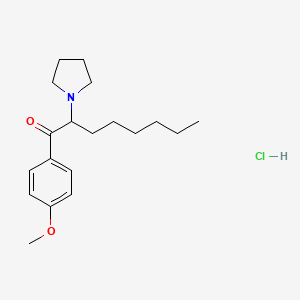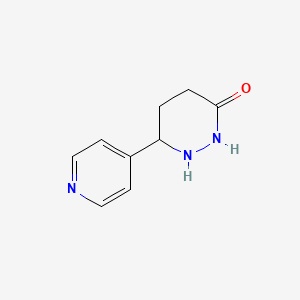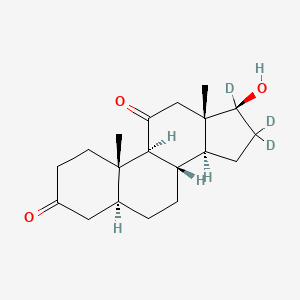
11-Ketodihydrotestosterone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ketodihydrotestosterone-d3 typically involves the conversion of 11β-Hydroxyandrostenedione to 11-Ketodihydrotestosterone. This process includes several steps such as oxidation and reduction reactions under controlled conditions. The specific reaction conditions, including temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes the use of advanced techniques such as chromatography for purification and mass spectrometry for quality control .
Chemical Reactions Analysis
Types of Reactions
11-Ketodihydrotestosterone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further used in scientific research and industrial applications .
Scientific Research Applications
11-Ketodihydrotestosterone-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of steroid hormones.
Biology: Studied for its role in androgen receptor signaling and its effects on gene expression and protein synthesis.
Medicine: Investigated for its potential therapeutic applications in treating androgen-related disorders such as prostate cancer.
Industry: Utilized in the development of new pharmaceuticals and as a key intermediate in the synthesis of other steroid compounds
Mechanism of Action
11-Ketodihydrotestosterone-d3 exerts its effects by binding to androgen receptors with high affinity. This binding activates the receptor, leading to the regulation of gene expression and protein synthesis. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the development and progression of androgen-dependent conditions .
Comparison with Similar Compounds
Similar Compounds
11-Ketotestosterone: Another potent androgen receptor agonist with similar biological activities.
Dihydrotestosterone: A well-known androgen with high affinity for androgen receptors.
11β-Hydroxyandrostenedione: A precursor to 11-Ketodihydrotestosterone-d3 with distinct biological properties
Uniqueness
This compound is unique due to its high potency as an androgen receptor agonist and its stability compared to other androgens. This stability allows it to remain active for longer periods, making it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C19H28O3 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(5S,8S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1/i6D2,16D |
InChI Key |
RSQKILYTRHKUIJ-RRAJKZIQSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC(=O)[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone](/img/structure/B12359740.png)
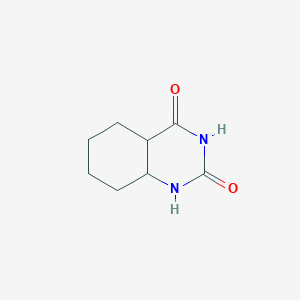
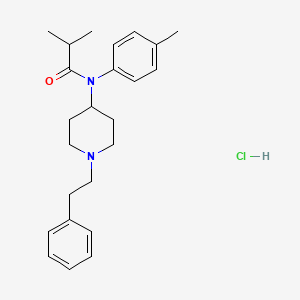


![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B12359757.png)

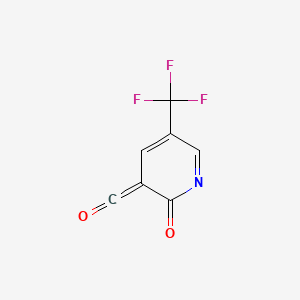

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359774.png)


